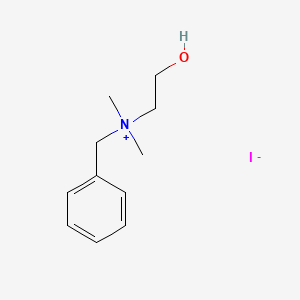![molecular formula C5H13N2O3P B13735342 [(Piperazin-1-yl)methyl]phosphonic acid CAS No. 374776-59-7](/img/structure/B13735342.png)
[(Piperazin-1-yl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Piperazin-1-yl)methyl]phosphonic acid is a compound that features a piperazine ring bonded to a phosphonic acid group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Piperazin-1-yl)methyl]phosphonic acid typically involves the reaction of piperazine with a phosphonic acid derivative. One common method is the reaction of piperazine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the piperazine and phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
[(Piperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
[(Piperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of [(Piperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
[(Piperazin-1-yl)methyl]phosphonic acid can be compared with other similar compounds such as:
Piperidin-1-yl-phosphonic acid: Similar in structure but with a piperidine ring instead of a piperazine ring.
(4-Phosphono-piperazin-1-yl)phosphonic acid: Contains an additional phosphonic acid group.
Aminomethylphosphonic acid: Lacks the piperazine ring but has similar phosphonic acid functionality.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure, which combines the properties of both piperazine and phosphonic acid groups, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
374776-59-7 |
|---|---|
Molekularformel |
C5H13N2O3P |
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
piperazin-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O3P/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H2,8,9,10) |
InChI-Schlüssel |
ZTOUDONFJQUGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


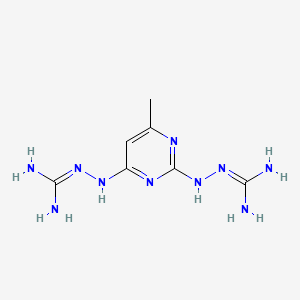

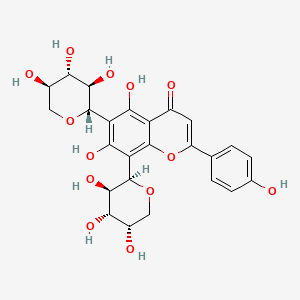
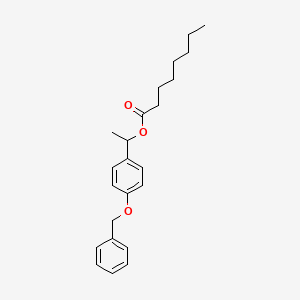
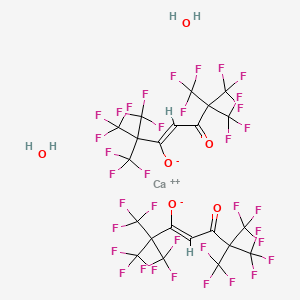
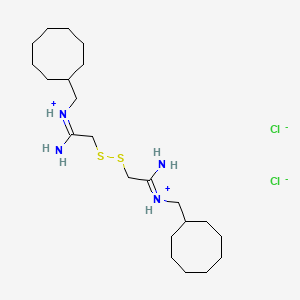


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)


![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
